4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one
Overview
Description
4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C₁₃H₁₃N₃O and a molecular weight of 227.26 g/mol . This compound is known for its unique structure, which includes a cyclohexa-2,5-dien-1-one ring system substituted with a 2,4-diamino-5-methylphenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,4-diamino-5-methylphenylamine with cyclohexa-2,5-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imino linkage . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one include:
This compound: This compound itself.
2,5-Cyclohexadien-1-one, 4-[(2,4-diamino-5-methylphenyl)imino]-: A systematic name for the same compound.
4-[(2,4-Diamino-5-methylphenyl)imino]-2,5-cyclohexadien-1-one: Another systematic name for the same compound. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-8-6-13(12(15)7-11(8)14)16-9-2-4-10(17)5-3-9/h2-7H,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXAVAPYQCRUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N=C2C=CC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153098 | |
Record name | 4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-23-3 | |
Record name | 4-[(2,4-Diamino-5-methylphenyl)imino]-2,5-cyclohexadien-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-(2,4-Diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Amino-5'-methylindoaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92803 | |
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Record name | 4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2,4-diamino-5-methylphenyl)imino]cyclohexa-2,5-dien-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.053 | |
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Record name | 4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T95E73ZC4A | |
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